5-bromo-N-(3-ethylphenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-ethylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a bromine atom and an N-(3-ethylphenyl)carboxamide group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-ethylphenyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The brominated furan is then reacted with 3-ethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-ethylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(3-ethylphenyl)furan-2-carboxamide derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofurans.
Scientific Research Applications
5-bromo-N-(3-ethylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and antiviral properties.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Employed in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-ethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide
- 5-bromo-N-(3-methylphenyl)furan-2-carboxamide
- 5-bromo-N-(3-isopropylphenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(3-ethylphenyl)furan-2-carboxamide is unique due to the presence of the 3-ethylphenyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-(3-ethylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-2-9-4-3-5-10(8-9)15-13(16)11-6-7-12(14)17-11/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQCQSPFURJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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